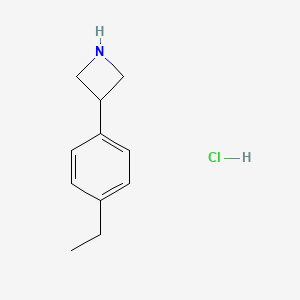

3-(4-Ethylphenyl)azetidine hydrochloride

Description

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

3-(4-ethylphenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-3-5-10(6-4-9)11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H |

InChI Key |

WFVKEEUEBMSATG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Arylmethylamine and 1,3-Propane Derivatives

A key patented process describes the synthesis of azetidine derivatives, including 3-(4-ethylphenyl)azetidine, by reacting a primary arylmethylamine bearing the 4-ethylphenyl substituent with a propane derivative having leaving groups at the 1 and 3 positions (e.g., 1-bromo-3-chloropropane) in a hot organic solvent containing a non-nucleophilic base and water. This promotes intramolecular ring closure to form an N-protected azetidine intermediate (Step 1).

Reaction conditions and key points:

| Parameter | Details |

|---|---|

| Starting amine | 4-Ethylbenzylamine or similar arylmethylamine |

| Propane derivative | 1-bromo-3-chloropropane |

| Solvent | Hot organic solvent (e.g., dimethylformamide, toluene) |

| Base | Non-nucleophilic base (e.g., triethylamine) |

| Water content | Controlled amount to promote ring closure |

| Temperature | Elevated, typically reflux conditions |

| Molar ratio | Propane derivative: amine ≥ 1:1, up to 5:1 |

After ring closure, the N-protected azetidine undergoes catalytic hydrogenation in the presence of strong acid (e.g., hydrochloric acid) and a hydrogenolysis catalyst (e.g., palladium hydroxide on carbon) to remove the protecting group and yield the azetidine hydrochloride salt (Step 2).

Finally, the azetidine hydrochloride salt can be converted to the free base by treatment with a strong base under agitation and heat, followed by vapor condensation to isolate the free azetidine (Step 3).

This process is scalable and allows for isolation of both the azetidine free base and its hydrochloride salt, with the salt form favored for stability and handling.

Alternative Synthetic Routes Using Azetidin-3-one Derivatives

Recent synthetic studies utilize azetidin-3-one as a key intermediate to prepare substituted azetidines. For example, the Horner–Wadsworth–Emmons (HWE) reaction can be employed to introduce substituents at the 3-position of azetidine rings.

- Preparation of N-Boc-protected azetidin-3-ylidene acetate via HWE reaction from azetidin-3-one.

- Subsequent nucleophilic substitution or aza-Michael addition reactions with amines or aryl groups to introduce the 4-ethylphenyl substituent.

- Deprotection and conversion to hydrochloride salt.

Data Table: Comparative Summary of Preparation Methods

| Preparation Step | Method 1: Arylmethylamine + 1,3-Propane Derivative | Method 2: Azetidin-3-one Derivative Route |

|---|---|---|

| Starting Materials | 4-Ethylbenzylamine, 1-bromo-3-chloropropane | Azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate |

| Reaction Type | Intramolecular cyclization, nucleophilic substitution | Horner–Wadsworth–Emmons olefination, aza-Michael addition |

| Key Reagents | Non-nucleophilic base, water, Pd(OH)₂ catalyst, HCl | DBU (base), acetonitrile solvent, amine nucleophiles |

| Reaction Conditions | Hot organic solvent, reflux, hydrogenation at 60°C | 65°C, 4 hours, inert atmosphere |

| Intermediate Isolation | N-protected azetidine, azetidine hydrochloride salt | N-Boc-protected azetidine derivatives |

| Purification Techniques | Evaporation, recrystallization, vapor condensation | Flash chromatography, vacuum distillation |

| Yield Range | Moderate to high (patent reports ~60-75%) | Moderate (46-75% depending on substitution) |

| Scalability | High, suitable for industrial scale | Moderate, more suited for lab scale |

Research Findings and Optimization Notes

- The molar ratio of propane derivative to arylmethylamine significantly affects yield; ratios of 1:1 to 5:1 are optimal to drive cyclization.

- The presence of water in the reaction mixture is critical to promote ring closure but must be carefully controlled to avoid side reactions.

- Hydrogenolysis using palladium hydroxide under pressurized hydrogen at 40 psi and 60°C efficiently removes protecting groups to yield the azetidine hydrochloride salt.

- Alternative bases such as DBU and inorganic carbonates (e.g., Cs₂CO₃, KOAc) can catalyze aza-Michael additions for azetidine ring functionalization with moderate to good yields.

- Purification by recrystallization from polar aprotic solvents (e.g., acetonitrile/water) or chromatographic techniques ensures high purity of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

3-(4-Ethylphenyl)azetidine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is used in the study of biological systems and as a potential bioactive molecule.

Industry: The compound is used in the production of various materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: Data for 3-(4-Ethylphenyl)azetidine hydrochloride is inferred from analogous compounds.

Key Observations :

- Metabolic Stability: Fluorinated derivatives (e.g., 3-((4-Fluorophenoxy)methyl)azetidine HCl) may exhibit longer half-lives due to resistance to oxidative metabolism .

Key Insights :

- Ethylphenyl Group : In Aldi-3, the 4-ethylphenyl group is critical for ALDH inhibition, likely through hydrophobic interactions with the enzyme’s active site .

- Neuroactive Potential: Azetidines with aromatic substituents (e.g., naphthalen-2-yl in KHG26792) show promise in modulating neuroinflammatory pathways .

Biological Activity

3-(4-Ethylphenyl)azetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that summarize its effects.

Synthesis

The synthesis of 3-(4-Ethylphenyl)azetidine hydrochloride typically involves the reaction of 4-ethylphenyl derivatives with azetidine precursors. The specific reaction conditions can vary, but common methods include the use of catalytic systems and solvents that promote the formation of the azetidine ring structure.

Antiproliferative Effects

Recent studies have demonstrated that azetidine derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7). For instance, compounds similar to 3-(4-Ethylphenyl)azetidine hydrochloride have shown IC50 values in the nanomolar range, indicating potent inhibitory effects on cell growth. The mechanism of action often involves disruption of tubulin polymerization, which is critical for cell division.

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-Ethylphenyl)azetidine hydrochloride | MCF-7 | 10-33 | Tubulin destabilization |

| CA-4 | MCF-7 | 3.9 | Tubulin binding |

| Other derivatives | MDA-MB-231 | 23-33 | Tubulin polymerization inhibition |

The biological activity of 3-(4-Ethylphenyl)azetidine hydrochloride is primarily attributed to its ability to bind to the colchicine site on tubulin. This binding inhibits microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have shown that treatment with this compound can lead to a G2/M phase arrest, further supporting its role as an antimitotic agent.

Case Studies

A notable study evaluated the in vitro effects of various azetidine derivatives on breast cancer cell lines. The results indicated that compounds with similar structural features to 3-(4-Ethylphenyl)azetidine hydrochloride exhibited potent antiproliferative effects and were comparable to established chemotherapeutic agents.

Case Study Summary:

- Objective: To assess the antiproliferative activity of azetidine derivatives.

- Methodology: MCF-7 and MDA-MB-231 cell lines were treated with varying concentrations of azetidine compounds.

- Findings: Significant inhibition of cell growth was observed at low micromolar concentrations, with specific focus on compounds disrupting tubulin dynamics.

Research Findings

In addition to antiproliferative activity, research has indicated that azetidine derivatives may possess other biological properties such as:

- Sedative Effects: Some studies suggest potential anxiolytic and sedative effects in animal models.

- Anticonvulsant Activity: Preliminary investigations have shown promise in seizure models, warranting further exploration into their neuropharmacological profiles.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(4-Ethylphenyl)azetidine hydrochloride, and what factors influence yield?

- Methodology : Synthesis typically involves multi-step reactions starting from benzylamine derivatives. A feasible route includes:

- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol precursor.

- Step 2 : Introduction of the 4-ethylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aromatic substituents).

- Step 3 : Salt formation with hydrochloric acid to enhance stability and solubility.

- Critical Factors : Reaction temperature (optimized between 60–80°C), choice of base (e.g., NaOH or K₂CO₃), and solvent polarity (THF or DMF) significantly impact yield .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing 3-(4-Ethylphenyl)azetidine hydrochloride?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms the azetidine ring (δ ~3.5–4.5 ppm for ring protons) and ethylphenyl substituents (aromatic protons at δ ~6.8–7.2 ppm, ethyl CH₃ at δ ~1.2 ppm).

Advanced Research Questions

Q. How do structural modifications on the azetidine ring or substituents influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Substituent Position : The 4-ethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to methoxy or halogenated analogs (e.g., 3-(4-Fluorophenyl)azetidine hydrochloride).

- Ring Size : Azetidine’s strained four-membered ring may increase binding affinity to targets like G-protein-coupled receptors (GPCRs) compared to larger rings (e.g., piperidines).

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Strategies :

- Standardized Assays : Use validated in vitro models (e.g., MTT assays for cytotoxicity) with consistent cell lines (e.g., HEK-293 or SH-SY5Y).

- Control Compounds : Include reference standards (e.g., cisplatin for anticancer activity) to normalize inter-study variability.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent electronegativity correlating with receptor inhibition).

- Case Example : Discrepancies in IC₅₀ values for azetidine derivatives may arise from differences in solvent systems (DMSO vs. saline) or incubation times .

Q. What in vitro and in vivo models are suitable for evaluating neuroprotective effects of 3-(4-Ethylphenyl)azetidine hydrochloride?

- In Vitro Models :

- BV2 Microglial Cells : Assess anti-inflammatory effects via TNF-α/IL-6 suppression under LPS-induced inflammation.

- SH-SY5Y Neuronal Cells : Measure protection against oxidative stress (e.g., H₂O₂-induced apoptosis) using caspase-3/7 assays.

- In Vivo Models :

- Middle Cerebral Artery Occlusion (MCAO) in Mice : Evaluate reduction in infarct volume post-ischemia.

- Mechanistic Studies : Western blotting for ERK/NF-κB signaling pathways clarifies molecular targets .

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing impurities?

- Process Optimization :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity.

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions.

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., de-ethylated byproducts).

- Case Study : Scaling the nucleophilic substitution step from 1g to 100g batches requires adjusting stoichiometry (1.2 eq. of 4-ethylphenyl bromide) and reaction time (12–24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.